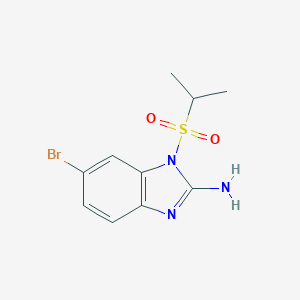![molecular formula C24H36N2O5S2 B280650 N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide, commonly known as HET0016, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation.
Mecanismo De Acción
HET0016 selectively inhibits the enzyme 20-HETE, which is involved in the regulation of blood pressure, angiogenesis, and inflammation. 20-HETE is a metabolite of arachidonic acid and is synthesized by the cytochrome P450 enzyme CYP4A. 20-HETE has been shown to increase vascular tone and promote angiogenesis and inflammation. By inhibiting 20-HETE, HET0016 can reduce blood pressure, inhibit angiogenesis, and reduce inflammation.
Biochemical and Physiological Effects:
HET0016 has been shown to have various biochemical and physiological effects. In animal models of hypertension, HET0016 has been shown to reduce blood pressure. In animal models of stroke, HET0016 has been shown to reduce infarct size and improve neurological function. In animal models of cancer, HET0016 has been shown to inhibit tumor growth and metastasis. HET0016 has also been shown to inhibit angiogenesis and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HET0016 has several advantages for lab experiments. It is a selective inhibitor of 20-HETE and does not affect other cytochrome P450 enzymes. HET0016 has been shown to have high potency and high selectivity for 20-HETE. However, HET0016 has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for administration. HET0016 also has a short half-life in vivo, which requires frequent dosing.
Direcciones Futuras
There are several future directions for the study of HET0016. One area of research is the development of more potent and selective inhibitors of 20-HETE. Another area of research is the study of the role of 20-HETE in various diseases, including hypertension, stroke, and cancer. The development of HET0016 analogs with improved pharmacokinetic properties is also an area of research. Finally, the use of HET0016 in combination with other therapies for the treatment of various diseases is an area of research.
Métodos De Síntesis
The synthesis of HET0016 involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-(2-aminoethyl)-2-hydroxybenzenesulfonamide in the presence of a base. The resulting intermediate is then reacted with 2,3,5,6-tetramethylphenyl isocyanate to form the final product, HET0016. The synthesis method has been optimized to yield high purity and high yield of HET0016.
Aplicaciones Científicas De Investigación
HET0016 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor effects. HET0016 has been studied in various animal models of disease, including hypertension, stroke, cancer, and inflammation. HET0016 has also been studied in vitro in various cell lines, including endothelial cells, smooth muscle cells, and cancer cells.
Propiedades
Fórmula molecular |
C24H36N2O5S2 |
|---|---|
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
N-[2-[2-hydroxyethyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C24H36N2O5S2/c1-15-13-16(2)20(6)23(19(15)5)32(28,29)25-9-10-26(11-12-27)33(30,31)24-21(7)17(3)14-18(4)22(24)8/h13-14,25,27H,9-12H2,1-8H3 |
Clave InChI |
PDTLCIQATCMVPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN(CCO)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280571.png)
![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)



![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)
